molecular formula C6H5BrINO B8475471 (6-Bromo-4-iodopyridin-3-yl)methanol

(6-Bromo-4-iodopyridin-3-yl)methanol

Cat. No.: B8475471
M. Wt: 313.92 g/mol
InChI Key: CQGXZXSQUVKYDM-UHFFFAOYSA-N
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Description

(6-Bromo-4-iodopyridin-3-yl)methanol is a useful research compound. Its molecular formula is C6H5BrINO and its molecular weight is 313.92 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H5BrINO

Molecular Weight

313.92 g/mol

IUPAC Name

(6-bromo-4-iodopyridin-3-yl)methanol

InChI

InChI=1S/C6H5BrINO/c7-6-1-5(8)4(3-10)2-9-6/h1-2,10H,3H2

InChI Key

CQGXZXSQUVKYDM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Br)CO)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 6-bromo-4-iodonicotinate (500 mg, 1.0 mmol) in methylene chloride (6 mL) cooled at 0° C. was added a 1.0M solution of diisobutylaluminum hydride in tetrahydrofuran (5.85 mL) dropwise over 5 minutes. The reaction mixture was stirred at this temperature for 30 minutes and then quenched by dropwise addition of a 1.0M solution of citric acid in water (1 mL). The reaction mixture was diluted with dichloromethane (20 mL) and washed with water (15 mL). The organic layer was separated, dried over sodium sulfate, filtered, and evaporated in vacuo to afford a residue that was purified by flash chromatography (silica, 12 g, ISCO, 0-50% ethyl acetate in heptane) to afford the title compound as a white solid (430 mg, 90%), which was used in the next step without further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.85 mL
Type
solvent
Reaction Step Two
Yield
90%

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